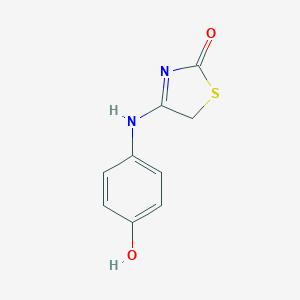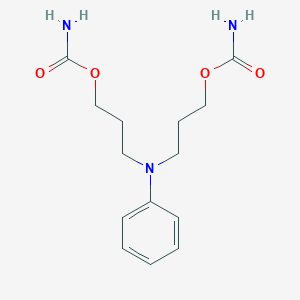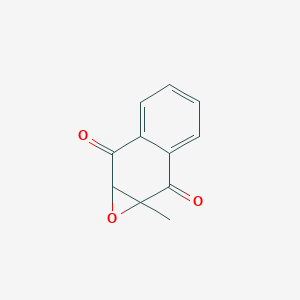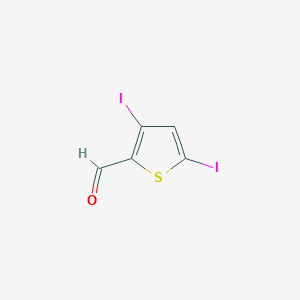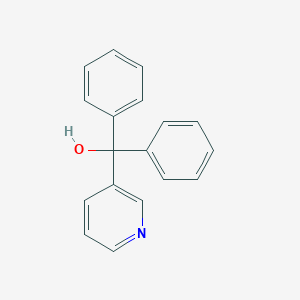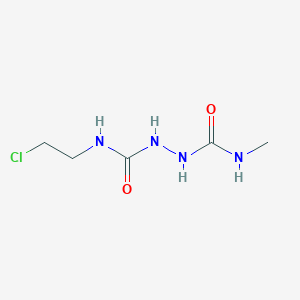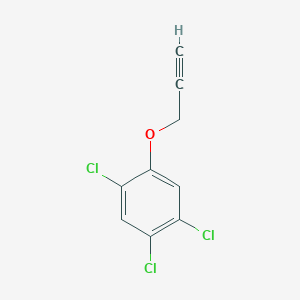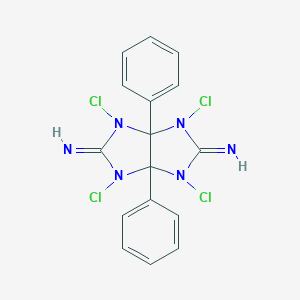
Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- is not fully understood, but it is believed to act as a DNA intercalator, binding to the DNA molecule and disrupting its structure. This can lead to DNA damage and the activation of cellular pathways involved in DNA repair and apoptosis.
Biochemische Und Physiologische Effekte
Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- has been found to have a wide range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. It has also been found to have anti-inflammatory and antioxidant properties, suggesting that it may have applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- is its versatility as a research tool. It can be used in a variety of experimental setups, including cell cultures and animal models. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research involving Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-. Some possible areas of study include:
1. Further investigation of the compound's mechanisms of action, including its interactions with DNA and other cellular components.
2. Development of new therapeutic agents based on the structure of Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-.
3. Exploration of the compound's potential applications in the treatment of inflammatory diseases and other conditions.
4. Investigation of the compound's potential as a diagnostic tool for cancer and other diseases.
5. Study of the compound's interactions with other drugs and therapeutic agents, to determine potential synergies or adverse effects.
Synthesemethoden
The synthesis of Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diphenylamine in the presence of a base such as triethylamine. The resulting compound is then treated with hydrazine hydrate to yield the final product.
Wissenschaftliche Forschungsanwendungen
Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- has been used in a variety of scientific research applications. It has been found to be an effective tool for studying the mechanisms of various biological processes, including DNA damage and repair, cell signaling, and apoptosis. It has also been used in the development of new drugs and therapeutic agents.
Eigenschaften
CAS-Nummer |
19103-02-7 |
|---|---|
Produktname |
Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- |
Molekularformel |
C16H12Cl4N6 |
Molekulargewicht |
430.1 g/mol |
IUPAC-Name |
1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-diimine |
InChI |
InChI=1S/C16H12Cl4N6/c17-23-13(21)25(19)16(12-9-5-2-6-10-12)15(23,11-7-3-1-4-8-11)24(18)14(22)26(16)20/h1-10,21-22H |
InChI-Schlüssel |
CQICVMXENWMRGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C23C(N(C(=N)N2Cl)Cl)(N(C(=N)N3Cl)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C23C(N(C(=N)N2Cl)Cl)(N(C(=N)N3Cl)Cl)C4=CC=CC=C4 |
Andere CAS-Nummern |
19103-02-7 |
Synonyme |
chloroamide S-330 S 330 S-330 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



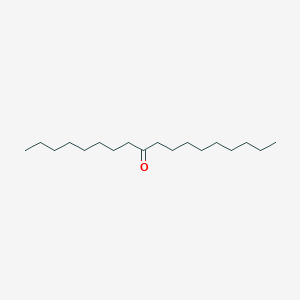
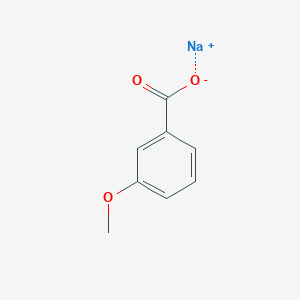
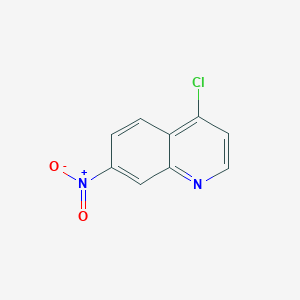
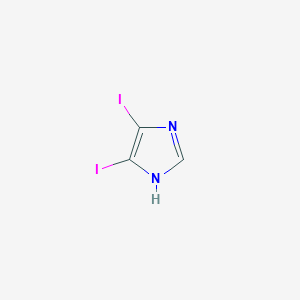
acetate](/img/structure/B103585.png)
